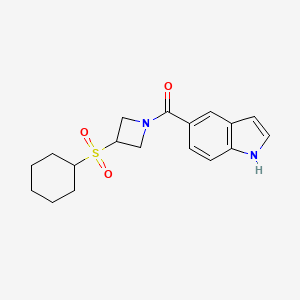
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone: is a synthetic organic compound that features a unique combination of a cyclohexylsulfonyl group, an azetidine ring, and an indole moiety
Wissenschaftliche Forschungsanwendungen
(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Explored for its properties as a building block in the synthesis of advanced materials with unique electronic or optical properties.
Wirkmechanismus
Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Azetidines
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Cyclohexylsulfonyl Group: This step often involves sulfonylation reactions where a cyclohexylsulfonyl chloride is reacted with the azetidine intermediate under basic conditions.
Attachment of the Indole Moiety: The final step involves coupling the indole derivative with the azetidine-sulfonyl intermediate, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of (3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and appropriate catalysts for specific substitution reactions.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the indole moiety.
Reduced Derivatives: Sulfide or thiol derivatives from the reduction of the sulfonyl group.
Substituted Derivatives: Compounds with new functional groups introduced at the azetidine or indole positions.
Vergleich Mit ähnlichen Verbindungen
(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone: can be compared with other compounds that feature similar structural motifs:
(3-(phenylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone: Similar structure but with a phenyl group instead of a cyclohexyl group, leading to different steric and electronic properties.
(3-(cyclohexylsulfonyl)pyrrolidin-1-yl)(1H-indol-5-yl)methanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring, affecting the ring strain and reactivity.
(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-pyrrolo[2,3-b]pyridin-5-yl)methanone: Similar structure but with a pyrrolo[2,3-b]pyridine moiety instead of an indole moiety, altering the electronic properties and potential interactions.
Eigenschaften
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-18(14-6-7-17-13(10-14)8-9-19-17)20-11-16(12-20)24(22,23)15-4-2-1-3-5-15/h6-10,15-16,19H,1-5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGVLUNEDPNLMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














